(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester
CAS No.: 122331-03-7
Cat. No.: VC20847440
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122331-03-7 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
| Standard InChI Key | IIFIGGNBUOZGAB-BQBZGAKWSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CCC[C@@H]1O |
| SMILES | CCOC(=O)C1CCCC1O |
| Canonical SMILES | CCOC(=O)C1CCCC1O |
Introduction
Chemical Identity and Properties
Structural Characteristics
The defining feature of this compound is its cyclopentane ring with two functional groups: a hydroxyl group (-OH) and an ethyl ester group (-COOC2H5). The specific stereochemistry designated by (1S,2S)-trans indicates that both substituents have defined spatial orientations, contributing to the compound's unique chemical properties and potential biological interactions .
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
| Standard InChIKey | IIFIGGNBUOZGAB-BQBZGAKWSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CCC[C@@H]1O |
| Canonical SMILES | CCOC(=O)C1CCCC1O |
| PubChem Compound ID | 10855738 |
Synthesis Approaches
General Synthetic Pathways
While the search results don't provide a specific synthetic route exclusively for (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, they include information about related compounds that suggest potential approaches. The synthesis of this compound likely involves stereoselective methods to ensure the correct configuration of the functional groups on the cyclopentane ring.
Several general approaches for synthesizing similar hydroxy-substituted cyclopentane derivatives include:
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Stereoselective epoxidation followed by regioselective ring opening
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Ring-closing metathesis (RCM) to form the cyclopentane skeleton
Related Synthetic Methods
In one approach described for related compounds, the synthesis of hydroxy-functionalized cyclopentane derivatives involves epoxidation of a cyclopentene precursor followed by stereoselective opening of the epoxide ring. This method can produce trans-configured hydroxy-substituted cyclopentane derivatives .
Applications in Research
Synthetic Organic Chemistry
The (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester serves as a valuable building block in organic synthesis. Its functional groups (hydroxyl and ester) provide reactive sites for further chemical transformations, making it useful in the construction of more complex molecular structures with defined stereochemistry.
The compound's specific stereochemistry makes it particularly valuable for applications where spatial arrangement of functional groups is critical. The hydroxyl group can be further functionalized through various reactions such as esterification, etherification, or oxidation, while the ester group provides opportunities for hydrolysis, reduction, or amidation reactions .
Related Compounds and Derivatives
Polyhydroxylated Derivatives
The research on polyhydroxylated cyclopentane β-amino acids derived from hexoses represents another related area. These compounds feature multiple hydroxyl groups on the cyclopentane ring and have been investigated for their potential applications in creating peptides with defined secondary structures .
Table 3: Related Compound Classes
| Compound Class | Relationship to Target Compound |
|---|---|
| trans-2-aminocyclopentanecarboxylic acid | Similar cyclopentane backbone with different functional groups |
| Polyhydroxylated cyclopentane β-amino acids | Multiple hydroxyl groups on cyclopentane ring |
| 2-hydroxy-transpentacin | Similar hydroxy-cyclopentane structure with different substituents |
Analytical Characterization
Chirality Assessment
Given the stereochemical importance of this compound, techniques for assessing chirality would be crucial for its characterization:
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Polarimetry - to measure optical rotation
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Chiral HPLC - to separate and quantify enantiomeric purity
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Circular Dichroism (CD) spectroscopy - to confirm absolute configuration
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